molecular formula C20H19ClN2O B11114518 N-(butan-2-yl)-2-(2-chlorophenyl)quinoline-4-carboxamide

N-(butan-2-yl)-2-(2-chlorophenyl)quinoline-4-carboxamide

Cat. No.: B11114518
M. Wt: 338.8 g/mol
InChI Key: SYMFKPIIIJMTDC-UHFFFAOYSA-N
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Description

N-(butan-2-yl)-2-(2-chlorophenyl)quinoline-4-carboxamide is a synthetic organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(butan-2-yl)-2-(2-chlorophenyl)quinoline-4-carboxamide typically involves the following steps:

    Formation of Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.

    Substitution Reaction: The 2-chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using 2-chlorobenzene and a suitable base.

    Amidation: The carboxamide group can be introduced through an amidation reaction using butan-2-amine and a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.

Chemical Reactions Analysis

Types of Reactions

N-(butan-2-yl)-2-(2-chlorophenyl)quinoline-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the quinoline ring to a tetrahydroquinoline derivative.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the quinoline ring and the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents such as alkyl halides, aryl halides, and bases like sodium hydride or potassium tert-butoxide are commonly used.

Major Products

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Various substituted quinoline and chlorophenyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(butan-2-yl)-2-(2-chlorophenyl)quinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. For example:

    Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity.

    Receptor Binding: It may act as a ligand for specific receptors, modulating their signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(butan-2-yl)-2-(2-fluorophenyl)quinoline-4-carboxamide
  • N-(butan-2-yl)-2-(2-bromophenyl)quinoline-4-carboxamide
  • N-(butan-2-yl)-2-(2-methylphenyl)quinoline-4-carboxamide

Uniqueness

N-(butan-2-yl)-2-(2-chlorophenyl)quinoline-4-carboxamide is unique due to the presence of the 2-chlorophenyl group, which can influence its chemical reactivity and biological activity. This structural feature may confer distinct properties compared to its analogs, such as different binding affinities or selectivities for molecular targets.

Properties

Molecular Formula

C20H19ClN2O

Molecular Weight

338.8 g/mol

IUPAC Name

N-butan-2-yl-2-(2-chlorophenyl)quinoline-4-carboxamide

InChI

InChI=1S/C20H19ClN2O/c1-3-13(2)22-20(24)16-12-19(15-9-4-6-10-17(15)21)23-18-11-7-5-8-14(16)18/h4-13H,3H2,1-2H3,(H,22,24)

InChI Key

SYMFKPIIIJMTDC-UHFFFAOYSA-N

Canonical SMILES

CCC(C)NC(=O)C1=CC(=NC2=CC=CC=C21)C3=CC=CC=C3Cl

Origin of Product

United States

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